molecular formula C31H27N3O6S2 B12014540 ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate

ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate

Cat. No.: B12014540
M. Wt: 601.7 g/mol
InChI Key: AAODVAWSZREZQM-RQZHXJHFSA-N
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Description

Structural Significance of the Thiazolidinone-Indole Hybrid Scaffold

The molecular architecture of this compound is defined by its hybrid thiazolidinone-indole system, a feature increasingly prioritized in modern drug discovery. The thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur) is fused with an indole moiety (a bicyclic structure comprising a benzene ring coupled to a pyrrole ring). This fusion creates a planar, conjugated system that facilitates electron delocalization, enhancing stability and enabling interactions with biological targets.

Key Structural Features

  • Thiazolidinone Core : The 4-oxo-2-sulfanylidene group in the thiazolidinone ring introduces both hydrogen-bonding capacity and redox activity. The sulfanylidene (C=S) group acts as a hydrogen-bond acceptor, while the ketone (C=O) serves as a donor, enabling dual interactions with enzyme active sites.
  • Indole Moiety : The indole system’s aromaticity and π-electron density contribute to hydrophobic interactions with protein pockets. The 2-oxo substitution on the indole ring further modulates electron distribution, influencing binding affinity.
  • Substituent Effects : The 4-methoxyphenethyl group attached to the thiazolidinone nitrogen enhances lipophilicity, improving membrane permeability. The ethyl benzoate ester at the indole’s acetamido position introduces steric bulk, potentially reducing metabolic degradation.

Conformational Dynamics

The (3Z)-configuration of the thiazolidinone-indole junction ensures optimal spatial alignment between the sulfur atom and the indole’s nitrogen, fostering intramolecular charge transfer. This conformation stabilizes the molecule in a bioactive orientation, as evidenced by computational docking studies of analogous hybrids.

Historical Evolution of Bicyclic Heterocycles in Medicinal Chemistry

Bicyclic heterocycles have undergone significant evolution, transitioning from simple alkaloid-inspired structures to engineered hybrids with tailored bioactivity.

Early Developments

  • 1950s–1970s : Initial interest focused on naturally occurring indole derivatives (e.g., serotonin, reserpine) and synthetic thiazolidinones. The latter were explored for antibacterial properties, though limited bioavailability hindered progress.
  • 1980s–2000s : Advances in multicomponent reactions enabled the synthesis of fused heterocycles. For example, thiosemicarbazones cyclized with ethyl bromopropionate yielded 4-thiazolidinones, while indole-thiazolidinone hybrids emerged as kinase inhibitors.

Modern Hybridization Strategies

Recent methodologies emphasize atom economy and stereochemical control:

  • Catalytic Asymmetric Synthesis : Scandium(III) triflate and BF₃·OEt₂ catalyze regioselective cyclizations, producing enantiomerically pure thiazolidinones (up to 98% ee).
  • Solvent-Free Ionic Liquid Catalysis : [Et₃NH][HSO₄] facilitates one-pot three-component reactions, achieving yields >90% while eliminating hazardous solvents.
Table 1: Milestones in Bicyclic Heterocycle Development
Era Innovation Impact
1950s Isolation of indole alkaloids Foundation for neurotransmitter research
1990s Thiazolidinone-based antidiabetics (e.g., troglitazone) Validated thiazolidinones as drug scaffolds
2010s Indole-thiazolidinone hybrids for oncology Demonstrated dual-target inhibition
2020s Enantioselective synthesis via ionic liquids Improved synthetic efficiency and purity

Role of Sulfur-Containing Moieties in Bioactive Compound Design

Sulfur’s versatility in medicinal chemistry stems from its diverse bonding capabilities and polarizability. In this compound, the sulfanylidene and thiazolidinone groups exemplify sulfur’s multifunctional role.

Electronic and Steric Contributions

  • Hydrogen Bonding : The C=S group participates in non-covalent interactions with residues like serine or lysine in enzyme active sites, as observed in kinase inhibition assays.
  • Redox Activity : Sulfur atoms facilitate reversible oxidation-reduction cycles, enabling scavenging of reactive oxygen species in inflammatory pathways.

Case Studies in Drug Design

  • Anticancer Hybrids : 4-Thiazolidinone-indole hybrids inhibit tubulin polymerization by binding to the colchicine site, with IC₅₀ values <1 µM in colon cancer models.
  • Antimicrobial Agents : Thiazolidinones with aryl sulfonamide substitutions disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
Table 2: Sulfur Moieties and Their Pharmacological Roles
Moiety Target Class Mechanism Example Activity (IC₅₀)
Sulfanylidene Kinases ATP-competitive inhibition 0.92 µM (HCT-15 colon cancer)
Thiazolidinone Tubulin Polymerization disruption 1.9 µM (MDA-MB-231 breast cancer)
Thioamide Bacterial enzymes Allosteric modulation 5.4 µM (E. coli)

Properties

Molecular Formula

C31H27N3O6S2

Molecular Weight

601.7 g/mol

IUPAC Name

ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H27N3O6S2/c1-3-40-30(38)20-10-12-21(13-11-20)32-25(35)18-34-24-7-5-4-6-23(24)26(28(34)36)27-29(37)33(31(41)42-27)17-16-19-8-14-22(39-2)15-9-19/h4-15H,3,16-18H2,1-2H3,(H,32,35)/b27-26-

InChI Key

AAODVAWSZREZQM-RQZHXJHFSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC)/C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC)C2=O

Origin of Product

United States

Biological Activity

Ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

Chemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving LPS-stimulated RAW 264.7 macrophages, the compound demonstrated the ability to inhibit NF-kB activation and reduce nitric oxide (NO) production without inducing cytotoxicity. The relative luciferase activity values were reported as follows:

CompoundNF-kB Activation (Relative Luc. Activity)
Control1.03 ± 0.02
Ethyl Compound0.55 ± 0.09

This suggests that the compound may modulate inflammatory pathways effectively.

2. Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it was observed to induce apoptosis in human breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanisms involved include the activation of caspase pathways and modulation of Bcl-2 family proteins.

3. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate a potential for developing this compound as a therapeutic agent against infections.

The mechanisms underlying the biological activities of this compound are multifaceted:

Anti-inflammatory Mechanism:
The inhibition of NF-kB signaling is pivotal in reducing inflammatory responses. This pathway is crucial in regulating immune responses and inflammation.

Anticancer Mechanism:
The induction of apoptosis is facilitated through the intrinsic pathway involving mitochondrial signaling, leading to caspase activation and subsequent cell death.

Antimicrobial Mechanism:
The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits specific metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

Scientific Research Applications

Anticancer Activity

Recent studies have identified ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate as a promising candidate in anticancer drug development. Its structural components suggest it may inhibit tumor growth by interfering with specific cellular pathways.

Case Study: In Vitro Studies

In vitro tests demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for cancer therapy development.

Antimicrobial Properties

The compound has shown antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This characteristic may be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Case Study: Antibacterial Testing

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibacterial agent.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting histone acetyltransferases. By inhibiting these enzymes, it may play a role in epigenetic regulation and cancer therapy.

Case Study: Histone Acetylation

Research focusing on the effects of this compound on histone acetylation levels showed promising results in modulating gene expression related to tumor suppression.

Polymer Chemistry

The unique chemical structure of ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yilidene]-2-oxoindol -1-yil]acetyl]amino]benzoate allows for its incorporation into polymer matrices for enhanced material properties.

Case Study: Composite Materials

In studies involving composite materials synthesized with this compound, improvements in mechanical strength and thermal stability were observed. This suggests potential uses in developing advanced materials for aerospace and automotive applications.

Summary Table of Applications

Application AreaPotential UsesNotable Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against Staphylococcus aureus
BiochemistryEnzyme inhibitorsModulates histone acetylation
Materials SciencePolymer compositesEnhances mechanical strength and thermal stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

A comparative analysis of structurally related compounds is critical to understanding structure-activity relationships (SAR). Key analogues include:

Compound Name Thiazolidinone Substituents Benzoate/Other Groups Molecular Weight (g/mol) Key Features
Target Compound 3-[2-(4-Methoxyphenyl)ethyl], 4-oxo-2-sulfanylidene Ethyl 4-aminobenzoate ~615.7* (3Z)-configuration, indole-acetyl linkage
Ethyl 4-[({(3Z)-3-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetyl)amino]benzoate 3-(2-Chlorobenzyl), 4-oxo-2-thioxo Ethyl 4-aminobenzoate ~600.1* Chlorobenzyl group enhances lipophilicity; similar indole linkage
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) 4-Oxo, 2-unsubstituted Carboxylic acid 372.4 Lack of sulfanylidene; dimethylamino group improves solubility
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate 3-(4-Fluorobenzyl), 2,4-dioxo Triisopropylsilyl ester 724.28 Dioxo-thiazolidinone; fluorobenzyl group increases metabolic stability

*Calculated using PubChem’s molecular weight calculator.

Electronic and Steric Effects

  • Sulfanylidene vs.
  • In contrast, chlorobenzyl () or fluorobenzyl () groups introduce electron-withdrawing effects, altering reactivity and binding interactions .

Preparation Methods

Synthesis of the 3-[2-(4-Methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene Core

The thiazolidinone core is synthesized via a three-component condensation reaction involving primary amines, carbon disulfide, and dialkyl maleates. This method, adapted from Mustafaev et al., employs the following steps :

  • Reagents :

    • 2-(4-Methoxyphenyl)ethylamine (1.0 equiv)

    • Carbon disulfide (1.2 equiv)

    • Dimethyl maleate (1.5 equiv)

  • Conditions :

    • Solvent: Toluene

    • Temperature: Reflux (110°C)

    • Catalyst: None (thermal activation)

    • Reaction time: 6–8 hours

  • Mechanism :

    • The amine reacts with carbon disulfide to form a dithiocarbamate intermediate.

    • Dialkyl maleate undergoes nucleophilic attack by the dithiocarbamate, leading to cyclization and the formation of the 2-sulfanylidene-1,3-thiazolidin-4-one scaffold .

  • Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Functionalization of the Indole Moiety

The indole fragment is synthesized using a modified protocol from benzothiazole-indole coupling reactions . Key steps include:

  • Reagents :

    • 2-Oxoindole (1.0 equiv)

    • Chloroacetyl chloride (1.1 equiv)

  • Conditions :

    • Solvent: Acetone

    • Temperature: Reflux (56°C)

    • Catalyst: None

    • Reaction time: 3 hours

  • Mechanism :

    • Chloroacetyl chloride reacts with 2-oxoindole to form a chloroacetamide intermediate.

    • Intramolecular cyclization under reflux yields the 2-oxoindol-1-yl acetyl chloride derivative .

  • Yield : 82% after recrystallization (n-hexane/EtOAc) .

Coupling of Thiazolidinone and Indole Fragments

The Z-configured enamine linkage between the thiazolidinone and indole is achieved via a Knoevenagel condensation:

  • Reagents :

    • 3-[2-(4-Methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-one (1.0 equiv)

    • 2-Oxoindol-1-yl acetyl chloride (1.05 equiv)

  • Conditions :

    • Solvent: Dichloromethane

    • Base: Triethylamine (2.0 equiv)

    • Temperature: 0°C → room temperature

    • Reaction time: 12 hours

  • Stereochemical Control :

    • The Z-configuration is favored by steric hindrance from the 4-methoxyphenethyl group, as confirmed by NOESY spectroscopy .

  • Yield : 70% after silica gel chromatography (60–120 mesh) .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J=8.8 Hz, 2H, benzoate Ar-H), 7.89 (s, 1H, indole H-3), 7.45–7.32 (m, 4H, thiazolidinone Ar-H), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.84 (s, 3H, OCH₃) .

  • ¹³C NMR : δ 187.5 (C=O, thiazolidinone), 172.3 (C=O, ester), 161.2 (C=S) .

Chromatographic Purity :

  • HPLC: >98% purity (retention time: 12.7 min) .

Optimization Strategies

  • Green Chemistry Approaches :

    • Ultrasound irradiation reduces reaction time for thiazolidinone synthesis from 8 hours to 45 minutes .

    • PEG-400 as a solvent enhances yields in amide coupling (75% vs. 65% in DMF) .

  • Catalytic Systems :

    • β-Cyclodextrin-SO₃H improves regioselectivity in Knoevenagel condensation (Z:E ratio >9:1) .

Challenges and Solutions

  • Low Solubility : The thiazolidinone intermediate exhibits poor solubility in polar solvents. Switching to toluene/THF (3:1) resolves this issue .

  • Epimerization : The Z-configuration is stabilized by using low temperatures (0–5°C) during coupling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazolidinone core formation : React 4-methoxyphenethylamine with carbon disulfide and chloroacetic acid under basic conditions to form the 2-sulfanylidene-thiazolidin-4-one intermediate .

Indole coupling : Introduce the 2-oxoindolylidene group via a Knoevenagel condensation using substituted indole-2,3-dione derivatives under acidic catalysis (e.g., acetic acid) .

Acetylation and esterification : Protect the amino group using acetyl chloride, followed by esterification with ethyl 4-aminobenzoate in the presence of DCC/DMAP .

  • Critical Note : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to avoid by-products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques :
  • 1H/13C NMR : Verify the presence of the thiazolidinone (C=S, δ ~160-170 ppm in 13C NMR) and indolylidene (C=O, δ ~175 ppm) moieties .
  • IR spectroscopy : Confirm sulfanylidene (C=S stretch at ~1200 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~600–650 g/mol depending on substituents) .
  • X-ray crystallography (if crystalline): Resolve the (3Z)-configuration of the indolylidene-thiazolidinone system .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability using HPLC-MS to quantify plasma/tissue concentrations. Poor in vivo activity may stem from rapid metabolism (e.g., ester hydrolysis) .
  • Metabolite identification : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-QTOF-MS. Modify labile groups (e.g., ethyl ester) to improve stability .
  • Orthogonal assays : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives. For example, confirm target engagement using thermal shift assays or SPR .

Q. How can computational methods guide the optimization of this compound’s binding affinity for specific biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Prioritize modifications to the 4-methoxyphenethyl or thiazolidinone groups based on binding energy scores .
  • QSAR modeling : Train models on analogs (e.g., thiazolidinone derivatives from ) to predict the impact of substituents on activity. Focus on descriptors like logP, polar surface area, and H-bond donors .
  • MD simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess conformational stability. Identify residues (e.g., catalytic lysine or aspartate) critical for binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across different enzymatic assays?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent pH, temperature, and cofactor concentrations (e.g., Mg²⁺ for kinases). Variability may arise from differences in buffer systems (e.g., Tris vs. HEPES) .
  • Control for off-target effects : Use isoform-specific inhibitors (e.g., staurosporine for kinases) or gene-edited cell lines (e.g., CRISPR-KO) to validate target specificity .
  • Replicate with orthogonal techniques : Cross-validate enzymatic IC50 with cellular EC50 (e.g., Western blot for target phosphorylation) .

Comparative Structural Analysis

Q. What structural analogs of this compound have shown divergent biological activities, and why?

  • Key Examples :

CompoundStructural VariationObserved ActivityRationale
Ethyl 4-{(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl}benzoate Chlorobenzylidene substitutionEnhanced anti-inflammatory activity (IC50: 1.2 µM vs. COX-2)Increased electrophilicity enhances covalent binding to COX-2’s active site cysteine.
Methyl 4-({[2-(morpholin-4-yl)-4-oxo-thiazol-5-yl]acetyl}amino)benzoate Morpholine-thiazole substitutionReduced cytotoxicity (CC50: >100 µM in HEK293)Morpholine improves solubility but reduces membrane permeability.

Experimental Design Recommendations

Q. What in vivo models are most appropriate for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • Inflammation : Use a murine LPS-induced endotoxemia model to assess TNF-α/IL-6 suppression. Dose at 10–50 mg/kg (oral/IP) and compare to dexamethasone .
  • Cancer : Test in patient-derived xenografts (PDX) with tumors expressing high levels of the target (e.g., EGFR or PI3K). Monitor tumor volume and metastasis via bioluminescence .
  • Safety : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney post-administration .

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